molecular formula C41H77NO9 B211139 Cerebroside B CAS No. 88642-46-0

Cerebroside B

Cat. No. B211139
CAS RN: 88642-46-0
M. Wt: 728.1 g/mol
InChI Key: YBSQGNFRWZKFMJ-BOLNYJQLSA-N
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Description

Cerebroside B is a type of glycosphingolipid, which are important components of animal muscle and nerve cell membranes . They consist of a ceramide with a single sugar residue at the 1-hydroxyl moiety . The sugar residue can be either glucose or galactose . Cerebroside B is a sphingolipid compound, which elicits defense responses in rice .


Synthesis Analysis

The biosynthesis of monoglycosylceramides requires a direct transfer of the carbohydrate moiety from a sugar-nucleotide, such as uridine 5-diphosphate (UDP)-galactose, or UDP-glucose to the ceramide unit . The glycosyl-transferase catalyzed reaction results in an inversion of the glycosidic bond stereochemistry, changing from α →β . Synthesis of galactosylceramide, and glucosylceramide occurs on the lumenal surface of the endoplasmic reticulum, and on the cytosolic side of the early Golgi membranes respectively .


Molecular Structure Analysis

Cerebrosides have a characteristic structure consisting of a hydrophobic ceramide region and a hydrophilic galactose-containing head group . The ceramide segment comprises a long-chain sphingoid base (e.g., sphingosine) and a fatty acid linked by an amide bond . The galactose head group is attached to the ceramide through a β-glycosidic linkage .


Chemical Reactions Analysis

Cerebrosides, including Cerebroside B, are a class of glycosphingolipids with diverse functions in cellular systems . They play critical roles in maintaining cell structure and signal transduction processes .


Physical And Chemical Properties Analysis

Cerebroside molecules are able to form up to eight intermolecular hydrogen bonds between the polar hydrogens of the sugar and the hydroxy and amide groups of the sphingosine base of the ceramide . These hydrogen bonds within the cerebrosides result in the molecules having a high transition temperature and compact alignment . The melting point of cerebrosides is considerably greater than physiological body temperature, >37.0 °C, giving glycolipids a paracrystalline, similar to liquid crystal structure .

Scientific Research Applications

Neuroprotective Effects in Alzheimer's Disease

Cerebrosides, including Cerebroside B, have been investigated for their neuroprotective effects. A study by Li et al. (2018) found that cerebrosides from sea cucumber could ameliorate cognitive impairment induced by β-amyloid in a rat model of Alzheimer's disease. This suggests potential for Cerebroside B in managing neurodegenerative conditions.

Plant Defense Against Pathogens

Cerebroside B has been observed to activate defense mechanisms in plants against diseases. Umemura et al. (2004) Umemura et al. (2004) demonstrated that cerebroside B can confer resistance to Fusarium wilt disease in various plant species, suggesting its role as a biological control agent in agriculture.

Structural and Biological Role in Membranes

Cerebroside B is a key component in lipid membranes, contributing to their structure and function. González-Ramírez et al. (2017) González-Ramírez et al. (2017) explored the exchange between sphingomyelin and cerebroside in lipid membrane lateral domain segregation, highlighting the importance of cerebrosides in neuronal tissues and skin.

Role in Lipid Binding and Metabolism

Cerebroside B plays a significant role in lipid binding and metabolism. Fluharty et al. (2001) Fluharty et al. (2001) investigated the cerebroside sulfate activator (saposin B) and its ability to bind to different lipids, indicating the importance of cerebrosides in glycosphingolipid metabolism.

Developmental Role in the Brain

Cerebroside B is involved in the development of the brain. Hoshi et al. (1973) Hoshi et al. (1973) characterized cerebrosides in the rat brain during early stages of development, underscoring their significance in brain structure and function.

Antimicrobial and Anti-Inflammatory Properties

Cerebroside B exhibits antimicrobial and anti-inflammatory properties. Chingizova et al. (2021) Chingizova et al. (2021) demonstrated that marine fungal cerebroside Flavuside B protects human keratinocytes against Staphylococcus aureus-induced damage, suggesting a role for cerebroside B in skin health and defense.

Future Directions

Cerebroside B has demonstrated its antimicrobial and anti-inflammatory properties . It has been suggested that the dual action of Cerebroside B may be highly effective in the treatment of bacterial skin lesions and will be studied in the future in in vivo experiments . Furthermore, gaps, challenges, and future directions have been identified and discussed separately to progress different areas of research and to further scientific validation, development, and application of sea cucumbers for human health and nutritional products .

properties

IUPAC Name

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33-,34+,35+,36+,37+,38-,39+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSQGNFRWZKFMJ-FRJHFHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H77NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201104435
Record name (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201104435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerebroside B

CAS RN

88642-46-0
Record name (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88642-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201104435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
247
Citations
JY ZHANG, PU She-Ban, Q Shi-Hui, LIU Dan - Chinese Journal of Natural …, 2011 - Elsevier
… as acanthopanx cerebroside A (1), acanthopanax cerebroside B (2), and acanthopanax cerebroside C (… cerebroside A, acanthopanax cerebroside B, and acanthopanax cerebroside C . …
Number of citations: 9 www.sciencedirect.com
K Umemura, S Tanino, T Nagatsuka, J Koga… - …, 2004 - Am Phytopath Society
… batatas) with cerebroside B resulted in resistance to infection by each pathogenic strain of F… and H2O2 production by treatment with cerebroside B were observed in tomato root tissues. …
Number of citations: 60 apsjournals.apsnet.org
Z Anling, L Guoqiang, G Jinming - Acta Botanica Boreali …, 2001 - europepmc.org
Structure of cerebroside B, 1-O-# beta#-D-glucopyranosyl-(2S, 3R, 4E, 8E, 2^ R)-2-N-(2^-hydroxypalmitoyl)-9-methyl 4, 8-sphingadienine, which was present in fungi, Russula …
Number of citations: 2 europepmc.org
HS Kang, JH Choi, WK Cho, JC Park… - Archives of pharmacal …, 2004 - Springer
… structure of compound 1 was identified as 1-O-~D-glucopyranosyl-(2S, 3R, 4E, 8E)-2-[(2R)-2hydroxyhexadecanoylamino]-9-methyl-4,8-octadecadiene-l,3-diol, known as cerebroside B, …
Number of citations: 89 link.springer.com
LIU Liang-Yan, LI Zheng-Hui, LIU Ji-Kai - Chinese Journal of Natural …, 2013 - Elsevier
… 24R)-ergosta-7, 22-dien-3β-ol (5)[13], and cerebroside B (6)[14]. The structure of 1 was elucidated by extensive spectroscopic analyses, while the known compounds were identified by …
Number of citations: 18 www.sciencedirect.com
HW Liu, L Hu, AL Zhang, JM Gao - Natural Product Research, 2013 - Taylor & Francis
… Cerebroside B (3) is a sphingolipid frequently reported from fungi, in particular mushrooms. Sphingolipids have been reported to regulate the biological processes, eg cell growth arrest, …
Number of citations: 20 www.tandfonline.com
JE Kim, SY Lee, Y Chang, MH Jin - Journal of the Society of …, 2020 - koreascience.kr
… 그리고 cerevisterol (3), cerebroside B (4), cerebroside D (5)는 마우스 대식세포에서 NO 생성을 억제하였으며, 특히 cerebroside D (… 신령버섯에서 분리한 cerevisterol (3), cerebroside B (4), …
Number of citations: 3 koreascience.kr
XY Wen, P Jing - Journal of Food Composition and Analysis, 2022 - Elsevier
… the crude extract profile as matched with the cerebroside B standard (Fig. 1). … cerebroside B standard (Fig. S1). It was found that for complex samples containing a trace of cerebroside B, …
Number of citations: 2 www.sciencedirect.com
Z Zha_Jun, SUN Han_Dong, WU Hou_Ming… - Journal of Integrative …, 2003 - jipb.net
… 的乙酸乙酯部分分离到一个新化合物(2S,3S,4R,10E)-2-[(2'R)-2'-hybroxytetracosanoyl amino]-10-octadeceme-1,3,4-trio(1)和12个已知化合物,分别为cerebroside A,CEREBROSIDE B,…
Number of citations: 30 www.jipb.net
A Sárközy, Z Béni, M Dékány, ZP Zomborszki, K Rudolf… - Molecules, 2020 - mdpi.com
… The spectroscopic characteristics of 1 and 2 were very similar to those of cerebroside B (3) isolated … analogues reported as the oxidation products of cerebroside B, using OsO 4 as the …
Number of citations: 9 www.mdpi.com

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